molecular formula C50H68N7O9PSi B136586 I-bu-rG Phosphoramidite CAS No. 147201-04-5

I-bu-rG Phosphoramidite

Cat. No. B136586
M. Wt: 970.2 g/mol
InChI Key: PGJKESPHANLWME-FTZVBZPOSA-N
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Description

Phosphoramidites are a class of compounds that have garnered significant attention in the field of asymmetric catalysis due to their ability to induce high enantioselectivity in various chemical reactions. The papers provided discuss the use of phosphoramidite ligands in two different contexts of asymmetric catalysis.

Synthesis Analysis

In the first paper, a Rh(I) complex with a monodentate phosphoramidite ligand, specifically one bearing a primary amine moiety (DpenPhos), is synthesized and used for the asymmetric hydrogenation of α- or β-acyloxy α,β-unsaturated phosphonates . This process yields chiral α- or β-hydroxy phosphonic acid derivatives, which are compounds of biological significance. The high efficiency and excellent enantioselectivity (90->99% ee) achieved in this reaction underscore the potential of phosphoramidite ligands in the synthesis of biologically important molecules .

Molecular Structure Analysis

The molecular structure of phosphoramidite ligands plays a crucial role in their catalytic activity. Although the first paper does not provide detailed structural analysis, the high enantioselectivity achieved suggests that the spatial arrangement of the phosphoramidite ligand around the metal center is conducive to inducing chirality in the substrate . The presence of a primary amine moiety in the ligand may also contribute to the overall effectiveness of the catalytic process through additional interactions with the substrate or the transition state.

Chemical Reactions Analysis

The second paper explores the use of phosphoramidite ligands in gold(I)-catalyzed reactions, specifically in the diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines and γ-lactams . The reaction proceeds via an enantioselective cyclization of allenenes to form a carbocationic intermediate, which is then trapped by an exogenous nucleophile. This process results in the formation of three contiguous stereogenic centers with high diastereoselectivity . The formal synthesis of (-)-isocynometrine demonstrates the practical application of this methodology.

Physical and Chemical Properties Analysis

While the papers do not explicitly discuss the physical and chemical properties of I-bu-rG Phosphoramidite, the successful application of phosphoramidite ligands in catalysis suggests that they possess properties conducive to such reactions. These properties may include stability under reaction conditions, the ability to form stable complexes with metals, and the appropriate electronic and steric characteristics to facilitate asymmetric induction .

Scientific Research Applications

Asymmetric Hydrogenation

I-bu-rG Phosphoramidite and related phosphoramidite ligands have been pivotal in the development of asymmetric hydrogenation processes. For instance, the creation of monodentate phosphoramidite ligands has led to Rh(I)-catalyzed asymmetric hydrogenations, achieving excellent yields and enantioselectivities across a variety of olefin derivatives. Such ligands offer advantages like facile preparation, tunable structure, and broad substrate applicability in Rh(I) complex-catalyzed asymmetric hydrogenations (Liu & Ding, 2005).

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJKESPHANLWME-FTZVBZPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68N7O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559560
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

970.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

I-bu-rG Phosphoramidite

CAS RN

147201-04-5
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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